molecular formula C27H33F3N4O3 B1191735 CWP232291

CWP232291

Cat. No. B1191735
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

Scientific Research Applications

1. Hematologic Malignancies

CWP232291, a novel small molecule inhibitor, has been studied for its effects on hematologic malignancies. This compound inhibits the Wnt signaling pathway through beta-catenin degradation. Studies have shown its potential in treating patients with acute myeloid leukemia (AML) and B-cell neoplasms, including B-cell non-Hodgkin lymphoma and multiple myeloma. Notably, CWP232291 exhibited cytotoxicity in primary tumor cells from patients while having minimal effects on normal bone marrow cells (Kim et al., 2011).

2. Myelodysplastic Syndrome

In a Phase 1 study, CWP232291 was evaluated for its safety and efficacy in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome. The study suggested a potential therapeutic application of CWP232291 in these conditions, given its mechanism of action via Wnt pathway blockade (Lee et al., 2020).

3. Gastrointestinal Cancers

CWP232291 has also been investigated for its efficacy in gastrointestinal cancers. Preclinical studies using xenograft and genetically-engineered mouse models showed that CWP232291 could suppress the growth and development of gastrointestinal tumors, especially those with mutations in the β-catenin signaling pathway (Park et al., 2017).

4. Castration-Resistant Prostate Cancer

The potential of CWP232291 in treating castration-resistant prostate cancer (CRPC) has been explored. The compound induced endoplasmic reticulum stress, leading to apoptosis in prostate cancer cells. This study highlighted the possibility of targeting WNT/β-catenin signaling as a novel strategy against CRPC (Pak et al., 2019).

5. Ovarian Cancer

Research has demonstrated the anti-tumor effect of CWP232291 in ovarian cancer. The compound significantly inhibited ovarian cancer growth by targeting the Wnt/β-catenin pathway. It also showed efficacy against cisplatin-resistant cell lines and patient-derived organoids, proposing Wnt/β-catenin inhibition as a novel therapeutic strategy against ovarian cancer (Wang et al., 2022).

6. Multiple Myeloma

A study on multiple myeloma revealed that CWP232291 exhibits potent growth inhibitory activity in various MM cell lines. The compound's anti-tumor efficacy, demonstrated in MM tumor-bearing mice models, suggests its potential therapeutic application for the treatment of multiple myeloma (Cha et al., 2010).

properties

Product Name

CWP232291

Molecular Formula

C27H33F3N4O3

Appearance

Solid powder

synonyms

CWP-232291;  CWP232291;  CWP 232291.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.